

Technical Guide: Synthesis of 6-Bromo-5-Fluoroquinolin-3-Amine

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Compound of Interest

Compound Name: 6-Bromo-5-fluoroquinolin-3-amine

Cat. No.: B12080806

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Target Molecule: **6-bromo-5-fluoroquinolin-3-amine** CAS Registry Number: 2090724-45-9
Molecular Formula: C

H

BrFN

Molecular Weight: 241.06 g/mol [1][2][3]

Executive Summary & Retrosynthetic Analysis

The synthesis of **6-bromo-5-fluoroquinolin-3-amine** presents a specific regiochemical challenge: installing the fluorine atom at the C5 position while maintaining the bromine at C6 and an amino group at C3. Direct electrophilic substitution (e.g., nitration) of the quinoline core typically targets the C5/C8 positions but lacks the necessary specificity for the C3-amine installation.

Therefore, the most robust strategy employs a De Novo Ring Construction via the Gould-Jacobs reaction, followed by functional group interconversion.

Retrosynthetic Logic

- **C3-Amine Installation:** The C3-amino group is best accessed via a Curtius Rearrangement of a quinoline-3-carboxylic acid precursor. Direct amination at C3 is electronically unfavorable.
- **Core Construction (5-F, 6-Br):** The 5,6-substitution pattern dictates the starting aniline. Using 4-bromo-3-fluoroaniline, cyclization can occur at two ortho positions. Steric control is leveraged to favor the desired 5-fluoro isomer.
- **4-Position Deoxygenation:** The Gould-Jacobs route yields a 4-hydroxy intermediate. This must be converted to a chloride and reductively removed to yield the fully aromatic quinoline.



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Figure 1: Retrosynthetic pathway utilizing the Gould-Jacobs cyclization and Curtius rearrangement.

Critical Regioselectivity Analysis

The pivotal step is the cyclization of 4-bromo-3-fluoroaniline.

- **Substrate Structure:** The aniline has two ortho positions available for cyclization: C2 (between F and NH) and C6 (between H and NH).
- **Steric Argument:** Cyclization at the crowded C2 position leads to the 7-fluoro isomer. Cyclization at the less hindered C6 position leads to the 5-fluoro isomer.
- **Outcome:** Contrary to meta-substituted anilines (which favor 7-substituted quinolines), the bulky bromine at C4 and fluorine at C3 create significant steric pressure, favoring cyclization at the more accessible C6 position. This naturally enriches the desired 5-fluoro-6-bromo isomer, though isomer separation is still required.

Experimental Protocol

Phase 1: Construction of the Quinoline Core

Objective: Synthesis of Ethyl 6-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate.

Reagents:

- 4-Bromo-3-fluoroaniline (1.0 eq)
- Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
- Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Procedure:

- **Condensation:** In a round-bottom flask equipped with a Dean-Stark trap, combine 4-bromo-3-fluoroaniline and EMME. Heat to 110–120°C for 2–3 hours. Ethanol is produced as a byproduct; its removal drives the formation of the enamine intermediate (diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate).
- **Cyclization:** Heat a separate vessel containing Dowtherm A to 250°C (reflux).
- **Addition:** Add the enamine intermediate dropwise to the boiling Dowtherm A. Caution: Vigorous evolution of ethanol vapor occurs.
- **Reaction:** Maintain reflux for 45–60 minutes.
- **Work-up:** Cool the mixture to ~80°C and dilute with hexane or heptane. The product precipitates as a solid. Filter and wash copiously with hexane to remove Dowtherm A.
- **Isomer Purification:** The crude solid contains both 5-fluoro and 7-fluoro isomers. Recrystallize from DMF/Ethanol or perform flash chromatography (DCM/MeOH). The 5-fluoro isomer (desired) is typically the major product due to the steric directing effects described in Section 2.

Phase 2: Deoxygenation (Removal of C4-Hydroxyl)

Objective: Conversion to Ethyl 6-bromo-5-fluoroquinoline-3-carboxylate.

Reagents:

- Phosphorus oxychloride (POCl₃)
- p-Toluenesulfonyl hydrazide
- Sodium acetate^{[4][5]}

Procedure:

- Chlorination: Suspend the 4-hydroxy intermediate in neat POCl₃. Heat to reflux (105°C) for 2 hours. Monitor by TLC until the starting material is consumed. Evaporate excess POCl₃ under reduced pressure. Quench carefully with ice-water and neutralize with NaHCO₃. Extract with DCM to obtain Ethyl 6-bromo-4-chloro-5-fluoroquinoline-3-carboxylate.
- Reduction: Note: Standard Pd/C hydrogenation will debrominate the C6 position. Use a selective radical reduction.
 - Dissolve the 4-chloro derivative in sulfolane or dioxane.
 - Add p-toluenesulfonyl hydrazide (1.5 eq) and sodium acetate (3.0 eq).
 - Heat to 95°C for 4–8 hours. Nitrogen gas evolves.^[6]
 - Work-up: Dilute with water, extract with ethyl acetate. The 4-position is now reduced to a proton (C-H), yielding Ethyl 6-bromo-5-fluoroquinoline-3-carboxylate.

Phase 3: Synthesis of the Amine (Curtius Rearrangement)

Objective: Conversion of the ester to **6-bromo-5-fluoroquinolin-3-amine**.

Reagents:

- Lithium Hydroxide (LiOH)
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)[4]
- tert-Butanol (t-BuOH)
- Trifluoroacetic acid (TFA)

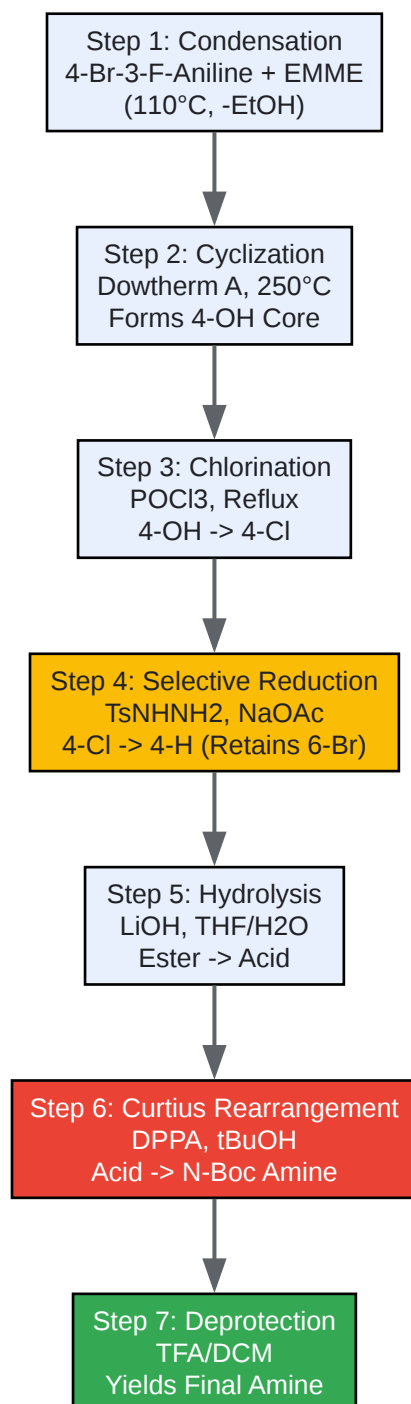
Procedure:

- Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 eq) and stir at RT until the ester is consumed. Acidify with 1N HCl to precipitate 6-bromo-5-fluoroquinoline-3-carboxylic acid. Filter and dry.[7]
- Curtius Rearrangement:
 - Suspend the carboxylic acid in anhydrous t-BuOH.
 - Add TEA (1.2 eq) and DPPA (1.1 eq).
 - Heat to reflux (82°C) for 6–12 hours. The intermediate isocyanate is trapped by t-BuOH to form the N-Boc protected amine.
- Deprotection:
 - Dissolve the N-Boc intermediate in DCM.
 - Add TFA (20% v/v). Stir at RT for 2 hours.
 - Neutralize with sat. NaHCO₃ and extract with DCM.
 - Final Purification: Purify the resulting oil/solid via column chromatography (Ethyl Acetate/Hexane) to yield the pure **6-bromo-5-fluoroquinolin-3-amine**.

Analytical Data Summary (Expected)

Property	Specification
Appearance	Off-white to pale yellow solid
¹ H NMR (DMSO-d ₆)	Characteristic singlets for H2 and H4 (aromatic region). Doublet for H8 (coupling with F).
MS (ESI)	[M+H] ⁺ = 241/243 (1:1 Br isotope pattern)
Purity	>95% (HPLC)
Melting Point	Approx. 140–145°C (Analogous to similar 3-aminoquinolines)

Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

- Dowtherm A: Requires high-temperature handling.[7] Ensure reaction vessels are rated for >250°C. Use blast shields.
- POCl

: Highly corrosive and water-reactive. Quench in ice with extreme caution.
- DPPA: Potentially explosive and toxic (azide source). Do not distill or heat to dryness. Use in a fume hood.
- Regioisomers: Ensure rigorous analytical verification (NMR/NOE) to distinguish the 5-fluoro product from the 7-fluoro impurity before proceeding to Phase 2.

References

- Gould-Jacobs Reaction Protocol: Title: "Ethyl ethoxymethylenemalonate" Source: Organic Syntheses, Coll. Vol. 3, p.272. URL:[[Link](#)]
- Regioselectivity in Quinoline Synthesis: Title: "Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles" (Analogous steric principles in heterocycles). Source: Beilstein Journal of Organic Chemistry. URL:[[Link](#)]
- Title: "Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxyquinoline" (Demonstrates quinoline functionalization).
- Dechlorination Methodology: Title: "Mild synthesis of 6-amino-5-bromoquinoxaline" (Discusses selective halogen handling). Source: ResearchGate / Chemical Papers. URL: [[Link](#)]

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Sources

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